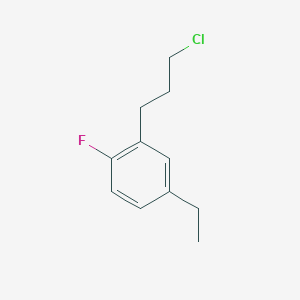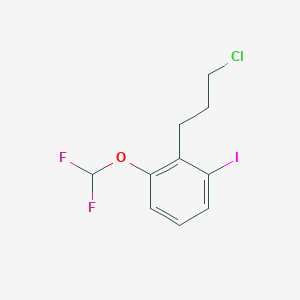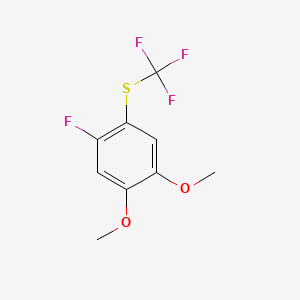
1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4O2S. This compound is characterized by the presence of methoxy, fluoro, and trifluoromethylthio groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group to a pre-functionalized benzene ring. One common method includes the reaction of 1,2-dimethoxy-4-fluorobenzene with trifluoromethylthiolating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluoro and trifluoromethylthio groups.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the fluoro and trifluoromethylthio groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Products include derivatives with different nucleophiles replacing the fluoro or trifluoromethylthio groups.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include partially or fully reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in hydrogen bonding and van der Waals interactions, while the methoxy and fluoro groups can influence the compound’s electronic properties. These interactions can affect enzyme activity, protein binding, and other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene
- 1,2-Dimethoxy-4-fluoro-5-(2-propenyl)benzene
Uniqueness
1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of both fluoro and trifluoromethylthio groups provides a combination of electron-withdrawing effects and steric hindrance, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H8F4O2S |
|---|---|
Peso molecular |
256.22 g/mol |
Nombre IUPAC |
1-fluoro-4,5-dimethoxy-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F4O2S/c1-14-6-3-5(10)8(4-7(6)15-2)16-9(11,12)13/h3-4H,1-2H3 |
Clave InChI |
LXWCQWWZEDSNFZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1OC)SC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


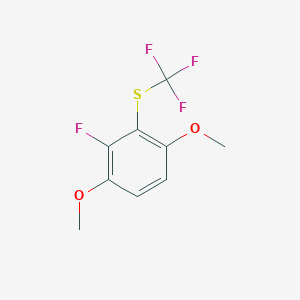
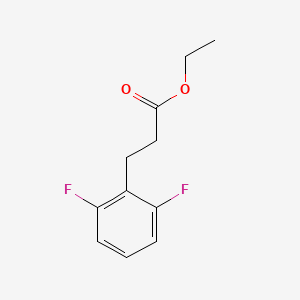
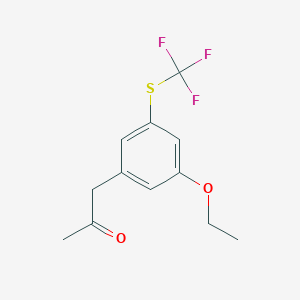
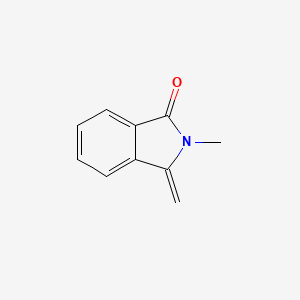
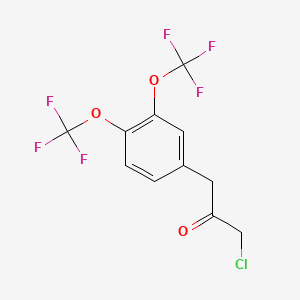
![6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol](/img/structure/B14063926.png)
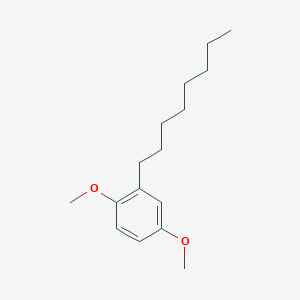
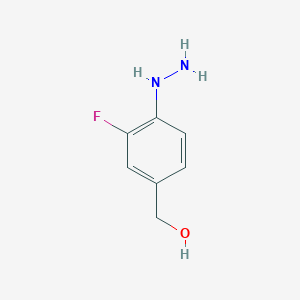
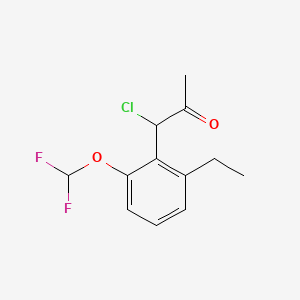
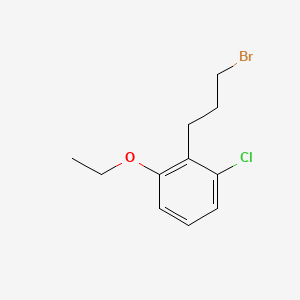
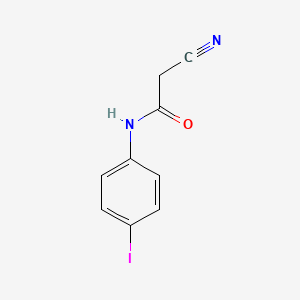
![N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide](/img/structure/B14063952.png)
